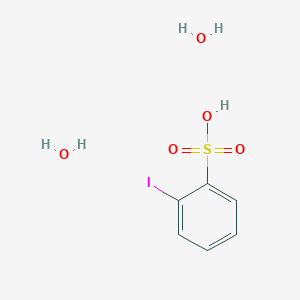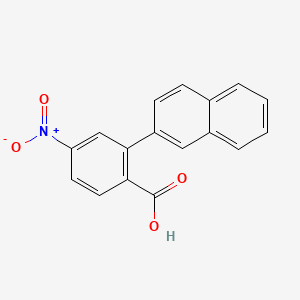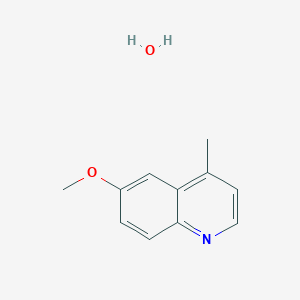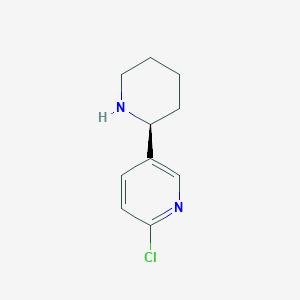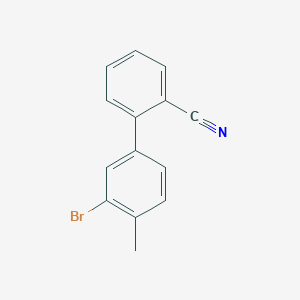
3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile
概要
説明
3-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile, also known as BMBC, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of uses, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. BMBC has been used in the study of various biological processes, including protein-protein interactions and membrane transport. The structure of BMBC provides an ideal platform for studying the effects of small molecules on biological systems.
科学的研究の応用
3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and membrane transport. It has also been used as a fluorescent probe for the detection of small molecules in biological systems. This compound has been used to study the effects of small molecules on biological systems, and has been used to study the structure and function of proteins and enzymes.
作用機序
The mechanism of action of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways, including through hydrogen bonding, electrostatic interactions, hydrophobic interactions, and covalent bonding. It is also believed to interact with cellular membranes, which may be responsible for its ability to modulate membrane transport.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of enzymes, including kinases, phosphatases, and proteases. It has also been shown to modulate the activity of membrane transporters, and to inhibit the activity of some proteins. In vivo studies have demonstrated that this compound can modulate the activity of proteins involved in cell signaling pathways, and can modulate the expression of certain genes.
実験室実験の利点と制限
The use of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to obtain and store. It is also relatively stable, and can be used in a variety of conditions. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble, and can be toxic if ingested. It is also not easily metabolized, and can accumulate in the body over time.
将来の方向性
The potential applications of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile are vast, and there are many future directions for research. These include further studies into the effects of this compound on protein-protein interactions and membrane transport, as well as the development of novel uses for this compound in drug discovery and development. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further studies into the mechanism of action of this compound could provide insight into the development of new drugs and therapies.
特性
IUPAC Name |
2-(3-bromo-4-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZKXXRCXEDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)


![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)

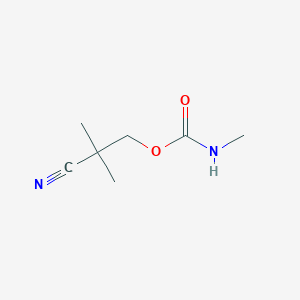
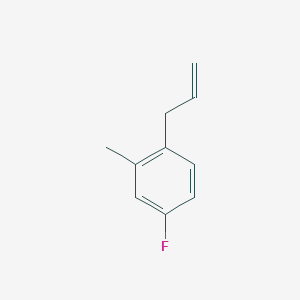
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)

